Monolinolein
Description
Contextualization within Lipid Chemistry and Glyceride Research
Glyceryl monolinoleate, also known as monolinolein, is a monoacylglycerol that consists of a glycerol (B35011) molecule esterified to one molecule of linoleic acid, an unsaturated omega-6 fatty acid. medkoo.com It belongs to the larger class of glycerides, which are esters formed from glycerol and fatty acids. Lipids are broadly categorized into monoglycerides (B3428702), diglycerides, and triglycerides, distinguished by the number of fatty acid chains attached to the glycerol backbone. Glyceryl monolinoleate is specifically a 1-monoglyceride where the linoleoyl acyl group is attached to one of the primary hydroxyl groups of the glycerol. nih.gov
Its chemical formula is C₂₁H₃₈O₄, with a molecular weight of approximately 354.53 g/mol . medkoo.comnih.govcymitquimica.com The presence of both a hydrophilic glycerol "head" and a long, hydrophobic linoleic acid "tail" gives the molecule an amphiphilic character. This dual nature is fundamental to its chemical behavior, such as its ability to act as an emulsifier and to self-assemble into various structures in the presence of a solvent.
Commercially available glyceryl monolinoleate is often a mixture that includes not only monoglycerides but also variable amounts of diglycerides and triglycerides. mubychem.comusp.org The production method, such as the partial glycerolysis of vegetable oils rich in linoleic acid, determines the final composition. mubychem.comusp.org
Table 1: Chemical and Physical Properties of Glyceryl Monolinoleate
| Property | Value |
|---|---|
| IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate medkoo.comnih.gov |
| Synonyms | This compound, 1-Monolinolein, Glycerol 1-monolinolate medkoo.comnih.gov |
| CAS Number | 26545-74-4 medkoo.commubychem.com |
| Molecular Formula | C₂₁H₃₈O₄ medkoo.comcymitquimica.com |
| Molecular Weight | 354.53 g/mol medkoo.comcymitquimica.com |
| Appearance | Slightly yellow liquid mubychem.com |
Significance in Modern Scientific Disciplines
The unique physicochemical properties of glyceryl monolinoleate have made it a compound of interest across several scientific fields. Its significance is rooted in its biocompatibility and versatile functionality.
Pharmacology and Drug Delivery : Glyceryl monolinoleate is investigated as a component in advanced drug delivery systems. It acts as a penetration enhancer, facilitating the percutaneous absorption of therapeutic agents through the skin. medkoo.com Like the closely related glyceryl monooleate (GMO), it can form lyotropic liquid crystal phases (e.g., cubic and hexagonal phases) in aqueous environments. researchgate.net These highly ordered nanostructures are explored for creating controlled-release vehicles for various drugs. researchgate.netnih.gov
Biochemistry and Medicine : Research has identified several bioactive properties of glyceryl monolinoleate. It exhibits antimicrobial activity, particularly against Gram-positive bacteria, and has moderate antifungal properties. medkoo.com Studies have also pointed to its potential anti-inflammatory effects through the downregulation of pro-inflammatory cytokines. medkoo.com Furthermore, it has been identified as a potential antiviral agent, showing activity against viruses like the African Swine Fever virus, and has been investigated as a sleep-promoting phytochemical. medkoo.comnih.gov
Cosmetics and Dermatology : In dermatological and cosmetic formulations, glyceryl monolinoleate functions as an emollient and emulsifier. medkoo.com Its ability to improve skin hydration and enhance the penetration of active ingredients makes it a valuable component in skin care products. medkoo.com
Food Science : As a monoglyceride, it is used in the food industry as an emulsifying agent, helping to stabilize fat/protein emulsions and improve the quality and texture of products such as baked goods. atamanchemicals.com For instance, its counterpart, glycerol monooleate, has been shown to improve the properties of frozen dough by preserving its microstructure and reducing mechanical damage. mdpi.com
Overview of Key Research Trajectories
Current and future research on glyceryl monolinoleate is focused on harnessing its properties for novel and improved applications. Several key trajectories are evident in the scientific literature.
Advanced Drug Delivery Systems : A primary research focus is on the development of nanostructured lipid carriers, such as cubosomes and hexosomes, using glyceryl monolinoleate's self-assembling properties. researchgate.net Investigations into its mucoadhesive characteristics aim to create delivery systems that can adhere to mucous membranes, prolonging drug contact time and improving absorption. researchgate.net
Bioactivity and Therapeutic Applications : There is a growing interest in exploring the full therapeutic potential of glyceryl monolinoleate. Research is ongoing to elucidate the mechanisms behind its antimicrobial, anti-inflammatory, and antiviral activities. medkoo.com The discovery of its role as a potential sleep-promoting agent opens new avenues for its use as a functional ingredient or therapeutic compound. medkoo.com
Enzymatic Synthesis and Purification : To overcome the issue of product mixtures from traditional chemical synthesis, research is increasingly directed towards enzymatic production methods. medcraveonline.com Using lipases as biocatalysts allows for the highly specific synthesis of pure glyceryl monolinoleate under milder reaction conditions, which is crucial for pharmaceutical and high-value applications. medcraveonline.comnih.gov
Table 2: Selected Research Findings on Glyceryl Monolinoleate's Bioactivity
| Area of Study | Key Finding |
|---|---|
| Antimicrobial Activity | Exhibits activity against Gram-positive bacteria like Staphylococcus aureus. medkoo.com |
| Antiviral Research | Identified as an agent that can inactivate or inhibit the African Swine Fever virus. medkoo.com |
| Anti-inflammatory Effects | Shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in in vitro models. medkoo.com |
| Neuropharmacology | Identified as a potential sleep-promoting phytochemical isolated from P. sibiricum. medkoo.com |
| Drug Delivery | Demonstrates mucoadhesive properties, particularly in the cubic phase, which is beneficial for controlled-release systems. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-GSNKCQISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2277-28-3, 67968-46-1 | |
| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthesis Methodologies and Characterization of Reaction Products
Contemporary Approaches to Glyceryl Monolinoleate Synthesis
The production of glyceryl monolinoleate can be achieved through several sophisticated methods, each with distinct advantages and applications. These include enzymatic pathways, chemical esterification, and graft copolymerization.
Enzymatic Synthesis Pathways (e.g., Lipase-Catalyzed Glycerolysis)
Enzymatic synthesis, particularly through lipase-catalyzed glycerolysis, presents a green and highly selective alternative to traditional chemical methods. nih.govnih.gov This approach utilizes lipases, which are enzymes that catalyze the hydrolysis of fats and oils. In the context of glyceryl monolinoleate synthesis, lipases facilitate the reaction between glycerol (B35011) and linoleic acid or the glycerolysis of oils rich in linoleic acid. nih.govrsc.org
The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing downstream processing costs. nih.govnih.govmedcraveonline.com The reaction conditions, including temperature, substrate molar ratio, and enzyme concentration, are critical parameters that are optimized to maximize the yield of monoglycerides (B3428702) and minimize the formation of di- and triglycerides. nih.govnih.govresearchgate.net For instance, studies have shown that a 1:1 molar ratio of triacylglycerol to glycerol, catalyzed by Candida antarctica lipase B at 65°C for 48 hours, can effectively produce partial glycerides. nih.gov Research on the lipase-catalyzed glycerolysis of various edible oils has demonstrated that this technique can significantly increase the monoacylglycerol content. nih.gov
| Lipase Source | Substrates | Key Findings |
| Candida antarctica Lipase B | Variety of edible oils and glycerol | Increased monoacylglycerol content in all oil systems tested. nih.gov |
| Rhizomucor miehei Lipase | Linoleic acid and glycerol | Achieved 80% esterification to 1,3-diacylglycerol and 1-monoacylglycerol. rsc.org |
| Novozym 435 | Crude glycerol from biodiesel | Demonstrated the feasibility of using a lower-cost glycerol source for monoglyceride synthesis. nih.gov |
Chemical Esterification Techniques and Optimization
Chemical esterification remains a widely employed method for the industrial production of glyceryl monolinoleate. rsc.org This process typically involves the direct esterification of glycerol with linoleic acid at elevated temperatures (220–250 °C) under a vacuum, often in the presence of an alkaline catalyst like sodium hydroxide (B78521) or calcium hydroxide. rsc.org The high temperatures and vacuum are necessary to drive the reaction towards the formation of the ester and to remove water, a byproduct of the reaction.
Optimization of chemical esterification focuses on maximizing the yield of the desired monolinoleate while minimizing the formation of di- and triglycerides. Key parameters that are manipulated include the molar ratio of glycerol to linoleic acid, catalyst concentration, reaction temperature, and time. researchgate.netx-mol.com For example, one study reported that a molar ratio of sodium oleate (B1233923) to 3-chloro-1,2-propanediol (B139630) of 1:2 at 115°C for 6 hours yielded high-purity glyceryl monooleate. researchgate.netx-mol.com Another approach involves using tin(II) chloride as a catalyst for the esterification of linoleic acid with glycerol, where a 20% molar excess of glycerol was found to be optimal. mdpi.com
| Catalyst | Reactant Ratio (Glycerol:Linoleic Acid) | Temperature (°C) | Yield/Conversion |
| Calcium Hydroxide | 2:1 to 3:1 | 220-230 | 38-45% crude ester yield |
| Tin(II) Chloride | 1.2:1 | 160 | ~90% FFA conversion within 60 min |
| Zirconia-Silica Acid Catalyst | 1:1 | 160 | 80% conversion with 59.4% GMO selectivity |
| Tetrabutylammonium Bromide | 2:1 (3-chloro-1,2-propanediol:Sodium Oleate) | 115 | 89.02% yield |
Graft Copolymerization Techniques (e.g., Chitosan (B1678972) Grafting)
Graft copolymerization is a specialized technique used to modify the properties of natural polymers by attaching other molecules. In the context of glyceryl monolinoleate, it has been grafted onto chitosan, a biopolymer derived from chitin. nih.govresearchgate.netbegellhouse.comijrpc.comgoogle.com This process creates a novel copolymer, chitosan-graft-glyceryl monolinoleate, which combines the properties of both materials. nih.govresearchgate.net
The synthesis typically involves a chemical reaction to form an amide linkage between the amino groups of chitosan and the carboxyl group of a modified glyceryl monolinoleate. ijrpc.comgoogle.com This can be achieved through methods like carbodiimide-mediated coupling. acs.org The resulting copolymer exhibits amphiphilic properties, meaning it has both hydrophilic (from the chitosan backbone) and hydrophobic (from the glyceryl monolinoleate graft) regions. nih.gov The degree of grafting can be controlled to tailor the final properties of the copolymer.
Structural Elucidation and Purity Assessment of Synthesized Analogues
Following synthesis, it is crucial to characterize the resulting products to confirm the structure of glyceryl monolinoleate and to assess its purity. This is accomplished through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization (e.g., NMR, IR Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of glyceryl monolinoleate. np-mrd.orgresearchgate.netresearchgate.nethmdb.ca ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the carbon skeleton. researchgate.netresearchgate.net Specific chemical shifts in the NMR spectrum can be assigned to the protons and carbons of the glycerol backbone and the linoleic acid chain, confirming the successful esterification and the position of the fatty acid on the glycerol molecule. researchgate.netresearchgate.net
Infrared (IR) Spectrometry : IR spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.comthermofisher.comresearchgate.net In the case of glyceryl monolinoleate, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups of the glycerol backbone and the ester carbonyl (C=O) group, confirming the ester linkage. thermofisher.comcir-safety.org The presence of C-H and C=C stretching vibrations from the linoleic acid chain can also be observed.
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to glycerol and linoleic acid protons. | researchgate.netresearchgate.net |
| ¹³C NMR | Resonances for carbons in the glycerol backbone and linoleic acid chain. | nih.govresearchgate.netnih.gov |
| IR Spectroscopy | Absorption bands for hydroxyl (-OH) and ester (C=O) functional groups. | chemicalbook.comcir-safety.org |
Chromatographic Purity Analysis (e.g., Gas Chromatography, GC-MS)
Chromatographic techniques are essential for separating the components of the reaction mixture and quantifying the purity of the synthesized glyceryl monolinoleate. nih.govomicsonline.orgcir-safety.org
Gas Chromatography (GC) : GC is widely used to analyze the fatty acid composition of the synthesized product after derivatization to more volatile forms like fatty acid methyl esters (FAMEs). nih.govomicsonline.org By comparing the retention times of the sample components with those of known standards, the presence and quantity of linoleic acid can be confirmed. cir-safety.org GC can also be used to separate and quantify the amounts of mono-, di-, and triglycerides in the final product. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.netnih.govomicsonline.orgnih.govhmdb.cadshs-koeln.decore.ac.uk As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This provides a unique fragmentation pattern, or "mass spectrum," for each component, allowing for definitive identification of glyceryl monolinoleate and any impurities. omicsonline.orgnih.govhmdb.ca
The purity of glyceryl monolinoleate is a critical parameter, and these chromatographic methods allow for the detection and quantification of unreacted starting materials and byproducts such as diglycerides and triglycerides, ensuring the quality of the final product. lcms.cz
Stereoisomeric Analysis (e.g., R- and S-Glycerol Monolinoleate)
The stereoisomeric purity of glyceryl monolinoleate is a critical parameter in various applications, as the biological and chemical behavior of the individual enantiomers, (R)- and (S)-glyceryl monolinoleate, can differ significantly. The analysis and separation of these stereoisomers necessitate advanced methodologies capable of differentiating between molecules with identical chemical formulas and connectivity but distinct three-dimensional arrangements.
The primary challenge in stereoisomeric analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. sigmaaldrich.com Therefore, chiral-selective techniques are essential for their resolution. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are the most prominent methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. csfarmacie.czmdpi.com The principle of chiral HPLC is based on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. csfarmacie.cz The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective separation, there must be at least three points of interaction between the chiral selector (the stationary phase) and at least one of the enantiomers. csfarmacie.cz
For the analysis of glyceryl monolinoleate enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often employed. aocs.org The separation can be influenced by several factors, including the mobile phase composition, column temperature, and flow rate. For instance, the use of organic modifiers like methanol, ethanol, or isopropanol (B130326) in the mobile phase can optimize the resolution between the enantiomers. csfarmacie.czaocs.org
Another HPLC-based approach involves the derivatization of the glyceryl monolinoleate enantiomers with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase, such as silica (B1680970) gel. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereoisomeric analysis. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between the R- and S-enantiomers. magritek.com For example, by reacting the glyceryl monolinoleate enantiomers with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), diastereomeric esters are formed. The differing spatial arrangements of these diastereomers lead to distinct NMR spectra, allowing for the quantification and determination of the absolute configuration of the original enantiomers. researchgate.net ¹H NMR is particularly useful in this regard, as the chemical shift differences (Δδ) between the signals of the diastereomeric products can be correlated to the absolute stereochemistry. researchgate.net
Detailed Research Findings
The chromatographic resolution of chiral lipids, such as glyceryl monolinoleate, has been a subject of extensive research. While specific data for glyceryl monolinoleate is not always explicitly detailed in broad studies, the principles and methods are well-established for analogous compounds like glyceryl monooleate and other diacylglycerols. aocs.orgresearchgate.net The findings from these studies provide a strong basis for the expected analytical behavior of glyceryl monolinoleate enantiomers.
The following interactive data table summarizes typical parameters and findings from chiral HPLC separations of similar monoglycerides, which are applicable to the analysis of R- and S-glyceryl monolinoleate.
| Parameter | Value/Observation | Reference |
| Chromatographic Mode | High-Performance Liquid Chromatography (HPLC) | csfarmacie.cz |
| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) | aocs.org |
| Mobile Phase | Hexane/Isopropanol mixtures | aocs.org |
| Detection | UV Detector (if derivatized) or Refractive Index Detector | aocs.org |
| Derivatizing Agent | (S)-(+)-1-(1-naphthyl)ethyl urethane (B1682113) (for diastereomer formation) | aocs.org |
| Elution Order | Dependent on the specific chiral stationary phase and mobile phase used. For example, with some CSPs, the S-enantiomer may elute before the R-enantiomer. | aocs.org |
| Resolution (Rs) | Baseline separation (Rs > 1.5) is achievable with optimized conditions. | csfarmacie.cz |
Biological Interactions and Physiological Roles
Modulation of Lipid Metabolism and Associated Biochemical Pathways
Glyceryl monolinoleate, a monoglyceride, is involved in lipid metabolism. It has been studied for its potential role in how the body uses and stores fats. cymitquimica.com
As a monoglyceride, glyceryl monolinoleate is an intermediate in lipid oxidation and synthesis. cir-safety.org The breakdown of such glycerides yields glycerol (B35011) and fatty acids. Glycerol enters the glycolytic pathway after phosphorylation and oxidation, while fatty acids undergo β-oxidative degradation to form acetyl-CoA. cir-safety.org This process is fundamental to energy production in the body.
The regulation of gene expression is a key mechanism through which fatty acids, like those derived from glyceryl monolinoleate, exert their effects on metabolism. They can modulate the activity of various transcription factors, including peroxisome proliferator-activated receptors (PPARs), which in turn alters the expression of genes involved in lipid handling. nih.gov
The molecular mechanisms by which fatty acids regulate lipid metabolism are complex and involve the control of gene expression. nih.govmdpi.com Several key enzymes and proteins are involved in the synthesis, transport, and breakdown of lipids, and their expression is tightly regulated.
Key transcription factors involved in the regulation of lipid metabolism include:
Peroxisome proliferator-activated receptors (PPARs) : Activated by fatty acids and their derivatives, PPARs are crucial for metabolic homeostasis, particularly in glucose and lipid metabolism. mdpi.com
Carbohydrate response element-binding protein (ChREBP) : This protein is highly expressed in organs involved in fat production, such as the liver and adipose tissue. frontiersin.org It regulates the expression of genes involved in converting glucose to acetyl-CoA and in the synthesis, elongation, and desaturation of fatty acids. frontiersin.org
Lipins : These enzymes have a dual role. They act as phosphatidate phosphatase (PAP), a key step in the synthesis of glycerolipids, and also as co-regulators of transcription factors like PGC-1α and PPARα, which are master regulators of genes involved in fatty acid oxidation. aocs.org
The table below summarizes key enzymes and proteins in lipid metabolism and their functions.
| Enzyme/Protein | Function in Lipid Metabolism |
| Peroxisome proliferator-activated receptors (PPARs) | Regulate gene expression in glucose and lipid metabolism. mdpi.com |
| Carbohydrate response element-binding protein (ChREBP) | Regulates the production of acetyl-CoA from glucose and fatty acid synthesis. frontiersin.org |
| Lipins | Catalyze the dephosphorylation of phosphatidate to diacylglycerol, a key step in glycerolipid synthesis, and co-regulate fatty acid oxidation genes. aocs.org |
Enzymatic Hydrolysis and Biodegradation Pathways in Biological Systems
Glyceryl monolinoleate can be broken down by enzymes in biological systems. Pancreatic enzymes, for instance, are capable of hydrolyzing glyceryl monolinoleate in its cubic lipid-water phases in vitro. researchgate.net The efficiency of this hydrolysis is influenced by factors such as pH and the concentration of bile salts. researchgate.net For example, the presence of bile salts like sodium taurocholate can stimulate the hydrolysis by pancreatic enzymes. researchgate.net The optimal pH for this process varies depending on the specific enzyme involved. researchgate.net
The degradation of glyceryl monolinoleate can also occur at engine temperatures, where it may be hydrolyzed to form oleic acid and glycerol. atamanchemicals.com Further degradation of oleic acid can lead to a variety of oxidation products. rsc.org In the context of drug delivery systems, triacylglycerol lipase (B570770) can catalyze the degradation of acylglycerides, breaking them down into monoglycerides (B3428702), glycerol, and free fatty acids. acs.org
Interactions with Cellular Components and Membrane Structures
Glyceryl monolinoleate, as a lipid molecule, interacts with cellular membranes, influencing their physical properties and participating in dynamic cellular processes.
Cell membrane fluidity is a critical property that allows membranes to adapt their shape and is influenced by factors like temperature, cholesterol, and the types of fatty acids in the phospholipids (B1166683). khanacademy.orgyoutube.com Unsaturated fatty acids, like the linoleic acid in glyceryl monolinoleate, create kinks in their chains, which increases the space between phospholipids and enhances membrane fluidity. youtube.com
Glyceryl monooleate, a related monoglyceride, has been shown to reduce the temperature and cooperativity of the gel-to-liquid-crystal transition in phospholipids, which is indicative of an increase in membrane fluidity. nih.gov It can induce the formation of non-lamellar structures like isotropic and hexagonal (HII) phases within the membrane. nih.gov The presence of small molecules like glycerol can also impact membrane mechanics, with studies showing it can increase the bending stiffness of lipid monolayers. nih.gov
Glyceryl monooleate is recognized as an effective fusogen, a substance that can induce cell fusion. liposomes.ca It has been used to promote the fusion of various cell types, including human erythrocytes (red blood cells) and mouse fibroblasts. liposomes.cabiologists.com The mechanism of action is thought to involve the induction of non-bilayer lipid structures, such as inverted micelles or hexagonal (HII) phases, within the cell membrane. liposomes.canih.gov These structures are believed to act as intermediates in the fusion process. liposomes.canih.gov A critical concentration of glyceryl monooleate in the membrane is required to induce the formation of these non-bilayer structures and subsequent cell fusion. liposomes.ca
Interestingly, the effect of glyceryl monooleate on cell fusion can be cell-type specific. While it promotes the fusion of erythrocytes, it has been observed to prevent the fusion of chicken myoblasts (muscle precursor cells) in vitro. cir-safety.orgnih.gov This suggests that the interactions of fusogenic lipids with different cell membranes can lead to distinct outcomes.
The table below summarizes the effects of glyceryl monooleate on different cell types.
| Cell Type | Effect of Glyceryl Monooleate | References |
| Human Erythrocytes | Promotes fusion | liposomes.canih.gov |
| Mouse Fibroblasts | Promotes fusion | biologists.com |
| Chicken Myoblasts | Prevents fusion | cir-safety.orgnih.gov |
Pharmacological Activities and Cellular Signaling Research
Glyceryl monolinoleate, a monoacylglycerol derived from linoleic acid, has been the subject of research for its various biological activities. Studies have explored its interactions with specific enzymes, its potential as an antimicrobial and antiviral agent, and its role in modulating antioxidant capacity. These investigations highlight the compound's potential influence on physiological and pathological processes.
Research has identified glyceryl monolinoleate as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is implicated in the progression of atherosclerosis through its hydrolysis of oxidized low-density lipoprotein (LDL), which generates pro-inflammatory mediators. nih.gov
(R)-Glycerol-monolinoleate, isolated from the ethyl acetate (B1210297) extracts of Saururus chinensis roots, and its synthesized (S)-enantiomer have both demonstrated inhibitory activity against Lp-PLA2. nih.govnih.gov The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined for both stereoisomers. The study noted that the fatty acid component of the molecule is significant for its biological activity, irrespective of the stereochemistry of the glycerol portion. nih.gov
Table 1: Lp-PLA2 Inhibitory Activity of Glyceryl Monolinoleate Isomers
| Compound | IC50 Value (μM) | Source |
|---|---|---|
| (R)-Glycerol-monolinoleate | 45.0 | nih.govresearchgate.net |
| (S)-Glycerol-monolinoleate | 52.0 | nih.govresearchgate.net |
Glyceryl monolinoleate has been investigated for its ability to combat various pathogens, including fungi and viruses.
Antifungal Activity: Studies have explored the antifungal properties of glyceryl monolinoleate. In one study, glyceryl monolinoleate isolated from the medicinal mushroom Agaricus blazei was tested against several pathogenic fungi, including Candida albicans. nih.gov Another source also lists glyceryl monolinoleate in the context of having antifungal activity against clinical isolates of Candida albicans. ajol.info It is also noted that the related compound, glyceryl oleate (B1233923), can diminish the effectiveness of certain imidazole (B134444) antimycotic drugs against Candida at specific concentrations. cir-safety.org
Antiviral Activity: Glyceryl monolinoleate has been identified as a compound with antiviral capabilities. nih.gov Specifically, it has been shown to inactivate or inhibit the African Swine Fever Virus (ASFV). nih.govtargetmol.com ASFV is a large, double-stranded DNA virus responsible for a highly contagious and fatal disease in domestic and wild pigs. researchgate.net The ability of lipids like glyceryl monolinoleate to disrupt membrane-enveloped viruses makes them promising subjects for antiviral research. nih.govresearchgate.net
Table 2: Documented Antimicrobial and Antiviral Targets of Glyceryl Monolinoleate
| Pathogen | Type | Activity | Source |
|---|---|---|---|
| Candida albicans | Fungus | Antifungal activity noted | nih.govajol.info |
| African Swine Fever Virus (ASFV) | Virus | Inactivation/Inhibition | nih.govtargetmol.com |
The role of glyceryl monolinoleate in relation to antioxidant capacity appears to be indirect, primarily functioning as a component in delivery systems that protect and enhance the activity of other antioxidant compounds. For instance, niosomes formulated with glyceryl monolinoleate have been used to encapsulate resveratrol, preserving its total antioxidant capacity and protecting it from degradation. researchgate.net
Similarly, monoolein (B16389) aqueous dispersions, which are structurally related to glyceryl monolinoleate, have been studied as delivery systems for antioxidants like ascorbyl palmitate (a vitamin C derivative) and alpha-tocopherol (B171835) (vitamin E). nih.gov These systems help to preserve the radical scavenging ability of the encapsulated antioxidants. nih.gov Furthermore, official monographs for glyceryl monolinoleate note that a suitable antioxidant may be added to the preparation, suggesting that the compound itself is not primarily used for its intrinsic antioxidant properties but can be formulated with them. drugfuture.com
Biocompatibility and Safety Profiles: Academic Research Findings
In Vitro Cytotoxicity Assessments
The biocompatibility of glyceryl monolinoleate, particularly in nanoparticle formulations, has been the subject of various academic studies. These investigations utilize in vitro cell culture models to assess the compound's potential cytotoxic effects at a cellular level.
Cell Viability and Metabolic Activity in Neuronal Cell Lines (e.g., PC12 cells)
Research on neuronal cell lines, such as the rat pheochromocytoma-derived PC12 line, has explored the toxicological profile of glyceryl monooleate nanoparticles. One study evaluated the effects of these nanoparticles on PC12 cells and found no toxic effects on cell viability at concentrations up to 100 μg/mL. researchgate.netresearchgate.net The metabolic activity of the cells, measured via an MTT assay, was also found to be similar to control conditions. researchgate.net Furthermore, at low concentrations (0.01 µg/mL), glyceryl monooleate lipid nanosystems were observed to enhance cell proliferation in the PC12 cell line. researchgate.net
Table 1: Effect of Glyceryl Monooleate Nanoparticles on PC12 Cell Viability
| Concentration (µg/mL) | Observed Effect on PC12 Cells | Source |
|---|---|---|
| Up to 100 | No significant toxicity observed. | researchgate.netresearchgate.net |
| 0.01 | Enhanced cell proliferation. | researchgate.net |
Impact on Organ of Corti Derived Cell Lines (e.g., OC-k3)
The biocompatibility of glyceryl monolinoleate nanoparticles has also been assessed using cell lines derived from the inner ear's organ of Corti (OC-k3), which serves as an in vitro model for sensory cells of the inner ear. researchgate.netnih.gov Studies have shown that glyceryl monooleate-based nanoparticles are biocompatible with OC-k3 cells at the tested doses and time frames. researchgate.netresearchgate.net In one investigation, nanoparticles were conjugated with dexamethasone (B1670325) and tested against cisplatin-induced ototoxicity. unipd.it While the dexamethasone-conjugated nanoparticles alone showed dose-dependent toxicity, they significantly lowered the cytotoxicity induced by cisplatin (B142131). researchgate.netunipd.it
Studies on Cervical Cancer Cells (HeLa) and Human Fibroblast Cells (MSU 1.1)
Comparative studies have been conducted on cervical cancer cells (HeLa) and normal human fibroblast cells (MSU 1.1) to understand the cytotoxic effects of glyceryl monooleate-based lipid liquid crystalline nanoparticles (LLCNPs). nih.govresearchgate.netx-mol.com One study found that glyceryl monooleate-based LLCNPs were less toxic than those based on phytantriol (B1228177), with cytotoxic effects on HeLa and MSU 1.1 cells emerging at concentrations above 100 µg/ml. nih.gov Another study using a formulation of glyceryl monooleate with glyceryl monolaurate (GML) reported that cell viability for both HeLa and MSU 1.1 cells remained around 100% for concentrations up to 100 µg/mL. tandfonline.com At higher concentrations of 150 µg/mL and 200 µg/mL, a marked decrease in viability to below 20% was observed for MSU 1.1 fibroblasts, while HeLa cell viability was maintained at approximately 40%. tandfonline.com
Table 2: Comparative Cytotoxicity of Glyceryl Monooleate Formulations on HeLa and MSU 1.1 Cells
| Formulation | Concentration (µg/mL) | Cell Line | % Cell Viability | Source |
|---|---|---|---|---|
| GMO LLCNPs | >100 | HeLa, MSU 1.1 | Cytotoxicity observed | nih.gov |
| GMO:GML:F127 LLCNPs | Up to 100 | HeLa, MSU 1.1 | ~100% | tandfonline.com |
| GMO:GML:F127 LLCNPs | 150 | MSU 1.1 | <20% | tandfonline.com |
| GMO:GML:F127 LLCNPs | 200 | MSU 1.1 | <20% | tandfonline.com |
| GMO:GML:F127 LLCNPs | 150 | HeLa | ~40% | tandfonline.com |
| GMO:GML:F127 LLCNPs | 200 | HeLa | ~40% | tandfonline.com |
Analysis of Apoptosis Induction and Cell Cycle Progression
Investigations into the mechanisms of cytotoxicity include the analysis of programmed cell death (apoptosis) and cell cycle progression. In studies involving PC12 neuronal cells, glyceryl monooleate nanoparticles at concentrations up to 100 μg/mL did not induce significant changes in the cell cycle or cause apoptosis. researchgate.netresearchgate.net In the context of ototoxicity, glyceryl monooleate nanoparticles loaded with dexamethasone were shown to prevent cell apoptosis in OC-k3 cells that were co-treated with the chemotherapeutic agent cisplatin. unipd.it Research using other cell lines has noted that while free fatty acids can trigger apoptosis and inhibit cell cycle progression, linoleate (B1235992) had no significant effects on apoptosis over time. nih.govgoogle.com
Cytoskeleton Integrity and Reactive Oxygen Species (ROS) Generation
The structural integrity of the cell's cytoskeleton and the generation of reactive oxygen species (ROS) are important indicators of cellular stress and toxicity. nih.gov A detailed study on HeLa and MSU 1.1 cells found that HeLa cells were more vulnerable to cytoskeleton degradation upon incubation with glyceryl monooleate LLCNPs compared to MSU 1.1 cells. researchgate.net For glyceryl monooleate-based formulations, the cytoskeleton's integrity in HeLa cells was influenced at concentrations of 25 µg/ml and was more visibly distorted at 100 µg/ml. researchgate.net In contrast, no harmful effect on the cytoskeleton was detected in MSU 1.1 cells. nih.gov
The same study analyzed ROS generation. nih.gov In HeLa cells treated with lower concentrations (8 µg/ml to 25 µg/ml) of glyceryl monooleate LLCNPs, the ROS-related signal was similar to the negative control. nih.gov However, an increase in ROS was observed in HeLa cells treated with a higher concentration of 50 µg/ml. nih.gov In MSU 1.1 cells, formulations at lower concentrations (8 µg/ml and 16 µg/ml) seemed to induce slightly higher levels of ROS compared to experiments with HeLa cells. nih.gov
Table 3: Effects of Glyceryl Monooleate LLCNPs on Cytoskeleton and ROS Generation
| Cell Line | Concentration (µg/mL) | Effect on Cytoskeleton | Effect on ROS Generation | Source |
|---|---|---|---|---|
| HeLa | 25 | Integrity influenced | Similar to control | nih.govresearchgate.net |
| HeLa | 100 | Visibly distorted | - | researchgate.net |
| HeLa | 50 | - | Increased | nih.gov |
| MSU 1.1 | 100 | No harmful effect detected | - | nih.gov |
| MSU 1.1 | 8, 16 | - | Slightly higher than HeLa | nih.gov |
In Vivo Biocompatibility and Systemic Tolerance Studies (Preclinical)
Preclinical in vivo studies are crucial for evaluating the systemic tolerance and biocompatibility of chemical compounds in a living organism. Research on glyceryl monolinoleate and closely related monoglyceryl esters has provided insights into their behavior when administered to animal models, focusing on general toxicity and histopathological effects on various tissues.
Academic research findings indicate a high degree of biocompatibility for monoglyceryl esters in preclinical animal models. A 28-day oral toxicity study was conducted on glycerides, including C18-unsaturated mono- and di-glycerides, a category that encompasses glyceryl monolinoleate. In this study, no adverse effects related to the administration of the test article were observed in the parental animals or their offspring. cir-safety.org The No-Observed-Adverse-Effect-Level (NOAEL) was established at the highest dose tested. cir-safety.org
In another study evaluating a sunscreen formulation containing 5% glyceryl oleate (B1233923), a single oral administration to rats showed no signs of toxicity or mortality over a 14-day observation period. cir-safety.org Furthermore, when used as a component of a bioadhesive drug delivery system for intravesical administration in rabbits, the resulting plasma concentrations of the active drug were extremely low and were not associated with clinical toxicity, suggesting minimal systemic absorption and good local tolerance within the bladder. science.gov
Histopathological examinations from these preclinical studies support the systemic biocompatibility of glyceryl monolinoleate. In a study involving molsidomine-loaded liquid crystal nanoparticles, where a similar monoglyceride (glyceryl monostearate) was used, the treatment did not induce discernible histopathological effects on the kidneys of the animal models. acs.org Long-term studies over several generations in mice fed glyceryl oleate did yield some equivocal results regarding tumor development, but these findings were not considered conclusive. cir-safety.org
The following tables summarize key findings from preclinical in vivo biocompatibility studies.
Table 1: Summary of Acute Oral Toxicity Study
| Test Substance | Animal Model | Observation | Result | Citation |
|---|
Table 2: Summary of 28-Day Oral Toxicity Study
| Test Substance | Animal Model | Key Parameters Assessed | Result | Citation |
|---|
Advanced Formulation Science and Material Science Applications
Self-Emulsifying and Self-Microemulsifying Drug Delivery Systems (SEDDS/SMEDDS)
Self-emulsifying drug delivery systems (SEDDS) and their counterpart, self-microemulsifying drug delivery systems (SMEDDS), are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. mdpi.comnih.gov These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs. pharmaexcipients.comnih.gov Glyceryl monolinoleate is frequently utilized as a key component in these formulations. pharmaexcipients.comgattefosse.comamazonaws.com
Optimization of Components (Oils, Surfactants, Co-solvents)
The successful formulation of SEDDS and SMEDDS hinges on the careful selection and optimization of their components to ensure the formation of a stable microemulsion upon dilution. nih.govisciii.es Glyceryl monolinoleate often serves as the lipid or oil phase in these systems. gattefosse.comcore.ac.uk
The choice of components is guided by the drug's solubility in various excipients and the desired characteristics of the final formulation. For instance, in the development of a self-microemulsifying drug delivery system for Raloxifene, a poorly water-soluble drug, various oils, surfactants, and co-surfactants were screened for their ability to solubilize the drug. mdpi.com The construction of pseudo-ternary phase diagrams is a common technique used to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region. nih.govisciii.es
A typical approach involves mixing the selected oil (e.g., glyceryl monolinoleate), surfactant, and co-surfactant in various ratios and then titrating the mixture with water to observe the formation of a microemulsion. nih.gov The goal is to identify a robust formulation that can withstand dilution in the gastrointestinal fluids without drug precipitation.
Table 1: Example of Components Used in SEDDS/SMEDDS Formulations Containing Glyceryl Monolinoleate Analogs
| Component Type | Example | Function | Reference |
|---|---|---|---|
| Oil | Glyceryl monooleate (Peceol™) | Solubilizes the lipophilic drug | nih.gov |
| Surfactant | Polyoxyl 35 castor oil (Cremophor® EL) | Reduces interfacial tension, facilitates emulsification | core.ac.uk |
| Co-surfactant | Diethylene glycol monoethyl ether (Transcutol® HP) | Improves solvent capacity and self-emulsification | mdpi.com |
| Drug | Cinnarizine (B98889) | Poorly water-soluble active pharmaceutical ingredient | nih.gov |
Enhancement of Drug Solubility and Dispersion Properties
A primary advantage of using glyceryl monolinoleate in SEDDS/SMEDDS is its ability to enhance the solubility of lipophilic drugs. gattefosse.comgattefossechina.cn Its composition, which includes mono- and diglycerides, provides a better solubilizing capacity compared to standard triglyceride oils. gattefossechina.cn For instance, a study developing a SEDDS for the highly lipophilic drug clofazimine (B1669197) utilized a lipid digestion product containing glyceryl monooleate and oleic acid. nih.gov The presence of oleic acid significantly increased the drug's solubility within the formulation. nih.gov
Upon oral administration, these formulations disperse rapidly in the gastrointestinal fluid to form fine oil-in-water microemulsions. nih.gov This dispersion increases the surface area available for drug absorption and helps to maintain the drug in a dissolved state, preventing its precipitation. mdpi.comnih.gov The addition of bile salts in the gastrointestinal fluid can further improve the dispersibility of the SEDDS and reduce the particle size of the resulting microemulsion. nih.gov
Liquid-to-Solid Transitions in SEDDS Formulations
While liquid SEDDS (L-SEDDS) are effective, they can present challenges related to stability and potential leakage from capsules. mdpi.com To overcome these limitations, there is a growing interest in transforming L-SEDDS into solid dosage forms (S-SEDDS). mdpi.comresearchgate.net This transition combines the bioavailability advantages of liquid systems with the stability and handling benefits of solid forms. mdpi.comresearchgate.net
Several techniques can be employed to create S-SEDDS, including:
Adsorption onto solid carriers: The liquid formulation is adsorbed onto an inert solid carrier, such as colloidal silicon dioxide. ucl.ac.uk
Spray drying: The liquid formulation is sprayed into a hot air stream, leading to the evaporation of the solvent and the formation of a solid powder. mdpi.com
Hot-melt extrusion: The drug and excipients are mixed and heated, then extruded to form a solid mass. nih.gov
These solid formulations retain the self-emulsifying properties of their liquid counterparts, readily forming a microemulsion upon contact with aqueous media. ucl.ac.uk Studies have shown that S-SEDDS can maintain or even enhance the in vitro drug release compared to the pure drug. ucl.ac.uk
Lipid-Based Liquid Crystalline Phases and Nanostructures
Glyceryl monolinoleate is well-known for its ability to self-assemble in the presence of water to form various lyotropic liquid crystalline phases. scielo.brnih.govmdpi.com These ordered structures, including cubic and hexagonal mesophases, are of significant interest for their potential applications in drug delivery and material science. nih.govtandfonline.com
Formation of Cubic and Hexagonal Mesophases
The type of liquid crystalline phase formed by glyceryl monolinoleate is primarily dependent on factors such as water content, temperature, and the presence of additives. nih.govmdpi.com
Cubic Phases: In excess water at room temperature, glyceryl monolinoleate typically forms a bicontinuous cubic phase. nih.govacs.org These structures consist of a continuous, curved lipid bilayer that separates two non-intersecting aqueous channel networks. nih.gov The addition of certain lipophilic additives can induce the formation of cubic phases. scielo.br
Hexagonal Phases: At higher temperatures, the cubic phase of glyceryl monolinoleate can transition into an inverted hexagonal phase (HII). nih.govacs.org This phase is characterized by water-filled cylindrical micelles arranged in a hexagonal lattice. nih.gov The incorporation of certain additives, such as oleic acid, can also promote the formation of hexagonal phases. scielo.brnih.gov
The ability to control the transition between these phases is crucial for designing drug delivery systems with specific release characteristics.
Table 2: Factors Influencing Mesophase Formation in Glyceryl Monolinoleate Systems
| Factor | Effect on Phase | Reference |
|---|---|---|
| Increasing Temperature | Transition from cubic to hexagonal phase | nih.govacs.org |
| Increasing Water Content | Can induce phase transitions, with the cubic phase often being stable in excess water | scielo.br |
| Addition of Oleic Acid | Promotes transition from cubic to hexagonal phase | scielo.brnih.gov |
| Addition of Propylene Glycol | Can induce a total phase transition to the cubic phase in certain systems | scielo.br |
Characterization of Phase Behavior and Transitions (e.g., SAXS, X-ray Diffraction)
The identification and characterization of the liquid crystalline phases formed by glyceryl monolinoleate are essential for understanding their structure and properties. Several analytical techniques are employed for this purpose.
Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD): These are powerful techniques for determining the structure and lattice parameters of liquid crystalline phases. nih.govacs.orgrsc.orgresearchgate.net The positions of the diffraction peaks in a SAXS or XRD pattern are characteristic of a specific mesophase (e.g., cubic or hexagonal). acs.orgunesp.br For example, SAXS has been used to demonstrate the transition from a cubic phase to a hexagonal phase with increasing content of medium-chain triglycerides in a glyceryl monooleate formulation. acs.org
Polarized Light Microscopy (PLM): This technique is used to observe the texture of the liquid crystalline phases. unesp.bracs.org Isotropic phases, such as the cubic phase, appear dark under polarized light, while anisotropic phases, like the hexagonal and lamellar phases, exhibit characteristic birefringent textures. unesp.br
Rheological Measurements: The viscoelastic properties of the different mesophases are distinct. researchgate.netresearchgate.net Cubic phases typically behave as stiff gels, while hexagonal phases are generally less viscous. nih.govresearchgate.net Rheology can, therefore, be used to detect structural transitions between mesophases. researchgate.net
By combining these techniques, researchers can construct detailed phase diagrams of glyceryl monolinoleate systems, providing a comprehensive understanding of their behavior under different conditions. rsc.orgresearchgate.netacs.orgacs.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Apixaban |
| Carvedilol |
| Castor Oil |
| Cepharanthine |
| Chitosan (B1678972) |
| Cholesterol |
| Cinnarizine |
| Clofazimine |
| Cremophor EL |
| Cremophor RH40 |
| Curcumin |
| Dasatinib |
| Diethylene glycol monoethyl ether |
| Docusate sodium |
| Doxorubicin hydrochloride |
| Ethanol |
| Finasteride |
| Flutamide |
| Gelucire 44/14 |
| Gelucire 48/16 |
| Glyceryl dibehenate |
| Glyceryl distearate |
| Glyceryl monocaprylate |
| Glyceryl monocaprylocaprate |
| Glyceryl monolinoleate |
| Glyceryl monooleate |
| Glyceryl monostearate |
| Glyceryl trioleate |
| Ibuprofen |
| Indomethacin |
| Insulin |
| Isopropyl myristate |
| Isopropyl palmitate |
| Labrafac |
| Labrafil |
| Labrasol |
| Lauroyl macrogol-32-glyceride |
| Lecithin |
| Liquid paraffin |
| Metformin |
| Oleic acid |
| Paclitaxel |
| PEG 400 |
| Phytantriol (B1228177) |
| Pluronic F127 |
| Polyethylene glycol |
| Polyglycerol ester |
| Polyoxyl 35 castor oil |
| Polysorbate 80 |
| Propylene glycol |
| Propylene glycol monocaprylate |
| Quetiapine fumarate |
| Raloxifene hydrochloride |
| Ritonavir |
| Semaglutide |
| Sertaconazole nitrate |
| Soybean oil |
| Sucrose (B13894) |
| Tamoxifen citrate |
| Thymosin alpha 1 |
| Transcutol |
| Tricaprylin |
| Tween 80 |
Role of Stabilizers (e.g., Poloxamers, Block Copolymers) in Nanosystem Formation and Stability
The formation of stable glyceryl monolinoleate-based nanosystems, such as cubosomes and other lyotropic liquid crystalline nanoparticles, is critically dependent on the inclusion of stabilizers. mdpi.com These nanosystems are typically formed by dispersing a lipid like glyceryl monooleate (GMO), a close structural relative of glyceryl monolinoleate, in an aqueous environment. mdpi.comnih.gov Without a stabilizing agent, these particles would quickly aggregate and lose their discrete nanostructure. Amphiphilic block copolymers are essential for providing the necessary colloidal stability for these dispersions. mdpi.com
Poloxamers, particularly Poloxamer 407 (also known as Pluronic® F-127), are the most extensively investigated and commonly used stabilizers for these lipid-based nanosystems. mdpi.comnih.govresearcher.life Poloxamers are non-ionic triblock copolymers consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (POE) blocks. nih.gov This structure allows them to anchor to the surface of the glyceryl monolinoleate nanoparticle via the hydrophobic segment, while the hydrophilic chains extend into the aqueous phase, creating a steric barrier that prevents particle aggregation.
Recent research has expanded to include other block copolymers as stabilizers to impart additional functionalities to the nanosystems. For instance, poly(ethylene oxide)-b-poly(ε-caprolactone) (PEO-b-PCL) and poly(ethylene oxide)-b-poly(lactic acid) (PEO-b-PLA) have been successfully used. researcher.lifemdpi.com The properties of the resulting nanoparticles, including their size and internal organization, are influenced by the nature of the copolymer's hydrophobic block and the lipid-to-polymer ratio. grafiati.com Another study incorporated a stimuli-responsive block copolymer, poly(2-(dimethylamino)ethyl methacrylate)-b-poly(lauryl methacrylate) (PDMAEMA-b-PLMA), which imparted a pH-responsive charge conversion to the nanoparticles. mdpi.com This demonstrates that the choice of stabilizer not only ensures stability but can also be used to engineer "smart" nanosystems with tunable properties. mdpi.com
The concentration of the stabilizer is a crucial parameter in the formulation. Studies have shown that varying the concentration of Poloxamer 407 and glyceryl monooleate affects particle size and drug entrapment efficiency in cubosomal dispersions. researcher.life The combination of different stabilizers, such as PDMAEMA-b-PLMA with Poloxamer 407, can also offer different modes of stabilization. mdpi.com
Table 1: Examples of Stabilizers for Glyceryl Monooleate (GMO) Nanosystems and Their Effects
| Stabilizer | Type | Nanosystem | Key Findings | Reference |
| Poloxamer 407 (Pluronic® F-127) | Triblock Copolymer (POE-PPO-POE) | Cubosomes/Liquid Crystalline Nanoparticles | Most common stabilizer; provides steric stability; concentration affects particle size and drug loading. | mdpi.comnih.govresearcher.life |
| PEO-b-PCL | Diblock Copolymer | Lyotropic Liquid Crystalline Nanoparticles | Replacement for Poloxamer 407; characteristics of nanosystems depend on the PCL content. | mdpi.com |
| PEO-b-PLA | Diblock Copolymer | Colloidal Dispersions | Forms stable nanoparticles; size and internal structure depend on the GMO:polymer ratio. | researcher.lifegrafiati.com |
| PDMAEMA-b-PLMA | Diblock Copolymer | Liquid Crystalline Nanoparticles | Provides steric stabilization and pH-responsive charge conversion. Can be used alone or with Poloxamer 407. | mdpi.com |
Multiparticulate Systems for Specialized Delivery
Glyceryl monolinoleate and its related compound, glyceryl monooleate, are utilized in the development of multiparticulate systems designed for specialized drug delivery, particularly for gastro-retentive applications. researchgate.netmdpi.com These systems aim to prolong the residence time of a dosage form in the stomach, which can improve the bioavailability of drugs with a narrow absorption window in the upper gastrointestinal tract. researchgate.net
A notable example is the formulation of hollow-bioadhesive microspheres. researchgate.netnih.gov In one such system, glyceryl monooleate was used as a bioadhesive polymer in situ, coated onto hollow microspheres made from a matrix of ethylcellulose. nih.gov These multiparticulate systems exhibit a dual mechanism for gastric retention: buoyancy and mucoadhesion. The hollow structure gives them a low density, allowing them to float on gastric fluids, while the glyceryl monooleate provides strong mucoadhesive properties, enabling them to adhere to the gastric mucosa. researchgate.netmdpi.comnih.gov This synergistic approach increases the reliability of gastric retention compared to systems that rely on only one mechanism. researchgate.net
The use of multiparticulate systems, such as these microspheres, offers advantages over single-unit dosage forms. biomedpharmajournal.orgsysrevpharm.org They distribute more uniformly in the stomach, reducing the risk of "all-or-nothing" gastric emptying, where a single large tablet might pass into the intestine prematurely. nih.gov This leads to more predictable and reproducible drug absorption. sysrevpharm.org The release of the active ingredient from these systems can be modulated; in the case of the GMO-coated microspheres, the release was found to be pH-dependent. nih.gov Such systems can be packaged into capsules or compressed into tablets that disintegrate in the stomach to release the functional microparticles. biomedpharmajournal.org
Development of Biomaterials and Hydrogels
Viscous Crystalline Phase Structures for Sustained Activity
Glyceryl monolinoleate, and more commonly its counterpart glyceryl monooleate (GMO), is a polar lipid renowned for its ability to self-assemble in the presence of water, forming various lyotropic liquid crystalline phases. nih.govphexcom.comijpsonline.com Of particular interest for sustained drug delivery is the inverse bicontinuous cubic phase, a highly ordered and viscous structure. ijpsonline.comajpsonline.com When GMO is hydrated, it can form a gel-like matrix with a unique internal nanostructure consisting of a continuous lipid bilayer separating two intertwined, continuous aqueous networks. turkjps.org
This highly ordered cubic phase structure can be used to sustain the release of various water-soluble drugs. phexcom.com The tortuous, narrow aqueous nanochannels within the cubic phase act as a diffusion barrier, significantly slowing the release of entrapped drug molecules. turkjps.org This property makes GMO-based hydrogels excellent candidates for depot formulations, where a sustained therapeutic effect is required over an extended period. ajpsonline.com The resulting material is a viscous, bioadhesive, and biocompatible gel. ajpsonline.comturkjps.org
Dispersions of this cubic phase, stabilized by polymers like Poloxamer 407, result in nanostructured particles known as "cubosomes". ajpsonline.com These particles retain the internal cubic crystalline structure of the bulk phase and offer a large surface area and low viscosity, making them suitable for various applications while still providing sustained release characteristics. ajpsonline.com The release behavior can be modulated by the composition of the system, such as the water content and the inclusion of other lipids or solvents. turkjps.orgnih.gov
Mucoadhesive Formulations and Gastric Retention Enhancement
The mucoadhesive properties of glyceryl monolinoleate and glyceryl monooleate are leveraged to develop formulations that enhance contact time with mucosal surfaces, particularly for gastric retention. researchgate.netresearchgate.netnih.gov Mucoadhesion is the process where a material adheres to the mucus layer lining various parts of the body, such as the gastrointestinal tract. researchgate.net By incorporating glyceryl monolinoleate into a dosage form, the formulation can adhere to the gastric mucosa, prolonging its residence time in the stomach and allowing for sustained or localized drug delivery. researchgate.netresearchgate.net
As discussed previously (Section 5.2.4), glyceryl monooleate has been effectively used as a bioadhesive polymer in hollow microspheres. researchgate.netmdpi.comnih.gov Studies have demonstrated that these microspheres possess strong mucoadhesive properties both in vitro and in vivo. researchgate.netnih.gov This adherence to the stomach wall, combined with the floating properties of the hollow spheres, provides a powerful synergistic strategy to significantly lengthen drug retention time in the stomach. nih.gov This extended retention can lead to improved therapeutic outcomes for drugs that are absorbed in the stomach or upper small intestine. researchgate.net
The development of such mucoadhesive systems is a key strategy in creating gastro-retentive drug delivery systems (GRDDS). researchgate.net The bioadhesive characteristics of glyceryl monolinoleate-based systems have been specifically characterized and confirmed, highlighting their potential in oral controlled-release applications. researchgate.netnih.gov These formulations can protect the drug from the harsh environment of the lower GI tract and ensure it is released in a controlled manner at its intended site of absorption. researchgate.net
Emulsion Stabilization in Food and Other Industries
Glyceryl monolinoleate is a widely used, multifunctional, and oil-soluble emulsifier in the food, cosmetic, and pharmaceutical industries. atamanchemicals.comatamanchemicals.com Its amphiphilic nature, possessing both a hydrophilic glycerol (B35011) head and a hydrophobic linoleic acid tail, allows it to position itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. atamanchemicals.com This action is fundamental to the creation and stabilization of emulsions.
One mechanism by which glyceryl monooleate and similar monoglycerides (B3428702) stabilize emulsions involves interfacial crystallization. rsc.org The emulsifier molecules adsorb and self-assemble at the interface during emulsification. A subsequent temperature drop can cause the monoglyceride molecules to crystallize at the interface, forming a solid-like barrier around the dispersed droplets that provides exceptional stability against coalescence. rsc.org
In some applications, glyceryl monolinoleate is used in combination with other surfactants or proteins. For example, in milk coffee beverages, glyceryl monooleate demonstrated excellent creaming stability in protein-stabilized emulsions. otago.ac.nz It can also be used with hydrophilic emulsifiers to form a more robust emulsifier system for various industrial applications. atamanchemicals.com
Table 2: Industrial Applications of Glyceryl Monolinoleate as an Emulsion Stabilizer
| Industry | Product Examples | Primary Function | Mechanism | Reference |
| Food | Margarine, Spreads, Salad Dressings, Ice Cream | W/O and O/W Emulsifier, Texture Improver | Reduction of interfacial tension; interfacial crystallization | atamanchemicals.comrsc.org |
| Food | Baked Goods | Dough Conditioner, Emulsion Stabilizer | Stabilizes fat/protein emulsions | atamanchemicals.com |
| Food | Milk Coffee Beverages | Creaming Stabilizer | Interacts with milk proteins to stabilize fat droplets | otago.ac.nz |
| Cosmetics | Creams, Lotions, Hair Care | Emulsifier, Moisturizer | Forms stable emulsions, provides smooth texture | atamanchemicals.com |
| Pharmaceuticals | Oral and Topical Formulations | Stabilizer, Emulsifier, Penetration Enhancer | Stabilizes emulsions and liquid crystal phases | phexcom.comatamanchemicals.com |
Mechanisms of Enhanced Drug Delivery and Bioavailability
Intracellular Trafficking and Cellular Uptake Mechanisms
The journey of a drug formulated with glyceryl monolinoleate from the extracellular environment into the cell is a critical step for therapeutic efficacy. This process is governed by several complex cellular uptake and trafficking pathways.
Nanoparticles formulated with glyceryl monolinoleate, such as cubosomes, leverage the cell's natural internalization machinery to deliver their cargo. The primary routes of entry are through endocytosis, a process where the cell engulfs materials from its exterior. Several distinct endocytic pathways have been identified for the uptake of these lipid-based nanoparticles. researchgate.net
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the protein clathrin. Nanoparticles can be internalized via CME, a process that is also implicated in the uptake of chitosan-coated particles. core.ac.ukresearchgate.netnih.gov
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations in the cell membrane rich in cholesterol and caveolin proteins. plos.orgexpasy.org This pathway is another significant route for the internalization of glyceryl monolinoleate-based nanoparticles. core.ac.ukrsc.org Studies have shown that vesicles from caveolar-related endocytosis can merge with the clathrin pathway in early endosomes. nih.gov The uptake of nanoparticles can be inhibited by depleting cellular cholesterol with agents like methyl-β-cyclodextrin, highlighting the role of these cholesterol-rich domains. nih.gov
Macropinocytosis: This is a form of fluid-phase endocytosis where the cell forms large, irregular vesicles called macropinosomes to engulf large amounts of extracellular fluid and particles. nih.gov This pathway has been observed in the internalization of certain lipid-based nanoparticles and can be a significant route, particularly for larger aggregates or in specific cell types like macrophages and dendritic cells. nih.govresearchgate.net
Adsorptive Endocytosis: This process is initiated by the nonspecific electrostatic interaction between positively charged nanoparticles and the negatively charged cell surface. researchgate.net This initial binding concentrates the nanoparticles at the cell membrane, facilitating their subsequent internalization through other endocytic mechanisms.
The specific pathway utilized can depend on the nanoparticle's physicochemical properties and the cell type. researchgate.net For instance, research on different cell lines has shown that inhibiting lipid rafts with methyl-β-cyclodextrin can completely block the uptake of glyceryl monooleate nanoparticles, while the use of cytochalasin D, an inhibitor of actin polymerization necessary for macropinocytosis, also affects nanoparticle internalization. nih.gov
The efficiency of cellular uptake is critically dependent on the physical characteristics of the nanoparticles, primarily their surface charge and size. scirp.orgnih.gov
Surface Charge: The electrostatic interaction between nanoparticles and the cell membrane is a determining factor in cellular uptake. rsc.org
Cationic (Positively Charged) Nanoparticles: These generally exhibit higher cellular uptake compared to neutral or anionic nanoparticles. nih.govresearchgate.net The positive charge facilitates strong electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids (B1166683). scirp.org Studies on glyceryl monooleate-based nanoparticles modified with cationic lipids showed that a high positive surface charge led to more efficient uptake by L929 cells. researchgate.net
Anionic (Negatively Charged) Nanoparticles: While often showing lower uptake than their cationic counterparts, negatively charged nanoparticles can still be internalized, sometimes through non-specific interactions or the adsorption of proteins from the surrounding medium, which then mediate uptake. ualberta.ca
Size: Particle size is another crucial parameter governing the mechanism and efficiency of cellular internalization. researchgate.net
Smaller Nanoparticles (e.g., < 200 nm): Generally, smaller nanoparticles are taken up more readily by cells. nih.govresearchgate.net For example, studies have shown that nanoparticles in the 100-200 nm range have greater cellular uptake compared to particles larger than 500 nm. researchgate.net Nanoparticles with a mean diameter of 100-150 nm are common for glyceryl monolinoleate formulations. nih.gov
Larger Nanoparticles: Larger particles may be taken up less efficiently or via different mechanisms, such as phagocytosis in specialized cells. scirp.org
The interplay between size and charge dictates the primary uptake pathway. For smaller nanoparticles, surface charge is often the dominant factor, whereas for larger particles, energy-dependent endocytosis processes become more critical. rsc.org
| Property | Effect on Cellular Uptake | Underlying Mechanism | Reference |
|---|---|---|---|
| Positive Surface Charge | Enhanced uptake | Electrostatic attraction to the negatively charged cell membrane. | nih.govscirp.orgresearchgate.net |
| Negative Surface Charge | Reduced uptake compared to positive particles | Electrostatic repulsion from the cell membrane; uptake may occur via protein corona formation. | ualberta.ca |
| Small Particle Size (<200 nm) | Increased uptake efficiency | Facilitates entry through various endocytic pathways like clathrin- and caveolae-mediated endocytosis. | nih.govresearchgate.net |
| Large Particle Size (>500 nm) | Decreased uptake efficiency | Uptake may be limited to specialized phagocytic cells or require more energy-dependent processes. | researchgate.net |
A major obstacle to the oral bioavailability of many drugs is their removal from intestinal epithelial cells by efflux transporters, most notably P-glycoprotein (P-gp). nih.govnih.gov P-gp is an ATP-dependent pump that actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, back into the intestinal lumen, thereby limiting their absorption. scielo.br
Glyceryl monolinoleate and other lipid-based excipients can significantly enhance drug absorption by inhibiting the function of P-gp. nih.govdovepress.com The mechanisms of inhibition are thought to be multifaceted:
Membrane Fluidization: As amphiphilic molecules, these lipids can insert into the cell membrane, altering its fluidity and microviscosity. This can disrupt the conformation and function of membrane-embedded proteins like P-gp. nih.govscielo.br
Competitive and Non-competitive Inhibition: The excipients themselves or the drug-loaded nanoparticles may act as competitive or non-competitive inhibitors, binding to P-gp and preventing it from transporting the drug substrate. nih.gov
ATP Depletion: Some surfactants used in these formulations can interfere with cellular energy metabolism, leading to the depletion of ATP, which is required for P-gp's pumping action. scielo.br
By overcoming P-gp-mediated efflux, glyceryl monolinoleate-based formulations ensure that a higher concentration of the drug is retained within the intestinal cells, creating a steeper concentration gradient for absorption into the systemic circulation. dovepress.commdpi.com
Gastrointestinal Absorption Enhancement
Beyond cellular uptake, glyceryl monolinoleate formulations employ several strategies to enhance drug absorption across the gastrointestinal (GI) tract.
The lymphatic system provides an alternative route for drug absorption from the intestine, which crucially bypasses the portal circulation and thus avoids first-pass metabolism in the liver. mdpi.com This is particularly advantageous for drugs that are extensively metabolized by the liver.
Lipid-based formulations, including those containing glyceryl monolinoleate, are particularly well-suited to exploit this pathway. mdpi.com The process is linked to the natural absorption of dietary fats:
Digestion and Re-esterification: In the intestinal lumen, glyceryl monolinoleate is acted upon by lipases. The resulting monoglycerides (B3428702) and fatty acids are absorbed by enterocytes (intestinal epithelial cells). nih.gov
Chylomicron Assembly: Inside the enterocytes, these lipid components are re-esterified back into triglycerides within the endoplasmic reticulum. These newly formed lipids, along with cholesterol and apolipoproteins, are assembled into large lipoprotein particles called chylomicrons. nih.govupmcphysicianresources.com
Drug Incorporation: Lipophilic drugs administered in a glyceryl monolinoleate formulation can become incorporated into these chylomicrons. mdpi.com
Exocytosis and Lymphatic Uptake: The chylomicrons are then secreted from the basolateral side of the enterocytes into the lamina propria and enter the lymphatic capillaries (lacteals), which are more permeable to these large particles than blood capillaries. nih.govupmcphysicianresources.com
By hijacking the chylomicron transport pathway, glyceryl monolinoleate formulations can deliver drugs directly to the systemic circulation via the thoracic duct, significantly increasing their oral bioavailability. mdpi.comacs.org Studies have confirmed that glyceryl monooleate-based nanoparticles are transported to systemic circulation via the gut lymphatic system. researchgate.netacs.org
The intestinal mucosa, covered by a layer of mucus, represents a significant barrier to drug absorption. nih.gov Glyceryl monolinoleate-based systems can interact with and modify this barrier to facilitate drug permeation. dovepress.com
Mucoadhesion: These formulations can exhibit mucoadhesive properties, increasing their residence time at the site of absorption and providing a sustained release of the drug. mdpi.com
Permeability Enhancement: Glyceryl monolinoleate can transiently and reversibly increase the permeability of the intestinal epithelium. dovepress.commdpi.com This is achieved by fluidizing the enterocyte membrane and potentially modulating the tight junctions that seal the space between adjacent cells (the paracellular pathway). mdpi.comnih.govirjournal.org While some studies suggest glyceryl monooleate cubosomes may not alter the integrity of tight junctions, their ability to increase membrane fluidity is a key factor. mdpi.com This enhanced permeability facilitates the transcellular (through the cell) absorption of drugs. dovepress.com
This modulation of intestinal permeability, combined with the inhibition of efflux pumps and access to lymphatic transport, creates a powerful synergistic effect that dramatically enhances the oral bioavailability of drugs formulated with glyceryl monolinoleate. nih.govnih.govdovepress.com
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Cellular Uptake via Endocytosis | Facilitates entry of drug-loaded nanoparticles into intestinal cells through pathways like caveolae- and clathrin-mediated endocytosis. | Efficient intracellular drug delivery. | researchgate.netcore.ac.uknih.gov |
| P-glycoprotein (P-gp) Inhibition | Interferes with the function of efflux pumps that remove drugs from cells. | Increased intracellular drug concentration and absorption. | nih.govdovepress.commdpi.com |
| Lymphatic Transport | Incorporates lipophilic drugs into chylomicrons, which are transported via the lymphatic system. | Avoidance of hepatic first-pass metabolism, leading to higher bioavailability. | mdpi.comnih.govacs.org |
| Permeability Modulation | Increases the fluidity of the intestinal cell membrane and may affect tight junctions. | Enhanced paracellular and transcellular drug absorption across the intestinal epithelium. | dovepress.comirjournal.orgdovepress.com |
Role of Lipid Digestion Products in Absorption
The oral bioavailability of poorly water-soluble drugs can be significantly improved when formulated with lipids like glyceryl monolinoleate. ijpsonline.comgattefossechina.cnbohrium.com Upon ingestion, these lipid-based formulations undergo digestion, a process initiated by gastric lipase (B570770) in the stomach and continued by pancreatic lipase in the small intestine. drug-dev.com This lipolysis breaks down triglycerides and monoglycerides, such as glyceryl monolinoleate, into fatty acids and monoglycerides. tandfonline.com
These digestion products, along with bile salts and phospholipids present in the gastrointestinal tract, self-assemble into various colloidal structures, including micelles and mixed micelles. americanpharmaceuticalreview.comnih.govfrontiersin.org These structures can solubilize lipophilic drugs, preventing their precipitation and maintaining them in a dissolved state, which is crucial for absorption. drug-dev.comtandfonline.comamericanpharmaceuticalreview.com The solubilization of the drug within these mixed micelles facilitates its transport across the unstirred water layer adjacent to the intestinal epithelium, a significant barrier for hydrophobic compounds. rjptonline.org
Furthermore, the lipid digestion products themselves can influence the intestinal membrane. The presence of fatty acids and monoglycerides may alter the fluidity and permeability of the enterocyte membrane, potentially increasing the transcellular absorption of drugs. rjptonline.org By mimicking the natural products of fat digestion, formulations containing glyceryl monolinoleate can leverage the body's own lipid absorption pathways to enhance drug uptake. tandfonline.com In some cases, the use of long-chain fatty acid esters like glyceryl monolinoleate can also promote lymphatic transport of highly lipophilic drugs, a pathway that bypasses the first-pass metabolism in the liver. gattefossechina.cndrug-dev.com
Sustained and Controlled Drug Release Mechanisms
Glyceryl monolinoleate is widely utilized for its ability to form various liquid crystalline phases upon contact with aqueous environments, such as body fluids. ijpsonline.comtandfonline.comatamanchemicals.com These structures, including cubic and hexagonal phases, create a complex matrix that can effectively control and sustain the release of incorporated drugs. tandfonline.comscielo.brmdpi.com This property is particularly beneficial for developing long-acting drug delivery systems. nih.govull.esresearchgate.net
The unique microstructure of these liquid crystalline phases provides a tortuous path for the drug to diffuse through, thereby slowing down its release. ull.eskinampark.com The amphiphilic nature of glyceryl monolinoleate allows for the incorporation of both hydrophilic and lipophilic drugs within these structures. scielo.br The specific phase formed (e.g., lamellar, cubic, or hexagonal) can be influenced by factors such as the water content and the presence of additives, which in turn affects the drug release rate. scielo.brmdpi.comresearchgate.net For instance, the transition from a cubic to a hexagonal phase, which can be induced by the incorporation of certain lipophilic drugs, may alter the diffusion pathways and thus the release profile. researchgate.net
The release of drugs from glyceryl monolinoleate-based liquid crystalline phases is a complex process governed by several factors, including the specific liquid crystalline structure, the physicochemical properties of the drug, and the composition of the formulation. researchgate.netnih.gov The highly ordered and tortuous internal structure of cubic and hexagonal phases acts as a diffusion barrier, leading to sustained drug release. researchgate.netresearchgate.netnih.govoup.com
For hydrophilic drugs, release is thought to occur through the continuous water channels within the liquid crystalline matrix. kinampark.com The kinetics of this release often follow Fickian diffusion, where the rate is dependent on the drug concentration gradient. tandfonline.comnih.gov In some cases, the release mechanism is best described by the Higuchi model, indicating that the release is controlled by diffusion from a matrix. nih.gov
For lipophilic drugs, the release mechanism can be more complex and may be linked to the erosion or degradation of the lipid matrix itself rather than simple diffusion through aqueous channels. mdpi.com Studies have shown that the release of lipophilic drugs from glyceryl monolinoleate-based systems can sometimes be characterized by zero-order kinetics, indicating a constant release rate over time. mdpi.com The specific release model can also change depending on the environment. For example, in the presence of lipase, the release kinetics of a drug from a glyceryl monolinoleate formulation shifted to a Hixson-Crowell model, which is indicative of matrix erosion. nih.gov
The table below summarizes findings on drug release kinetics from glyceryl monolinoleate-based liquid crystalline phases.
| Drug Type | Proposed Release Mechanism | Predominant Kinetic Model(s) | Reference(s) |
| Hydrophilic | Diffusion through aqueous channels | Fickian Diffusion, Higuchi | tandfonline.comnih.govnih.gov |
| Lipophilic | Matrix erosion and diffusion | Zero-Order, Higuchi, Hixson-Crowell (with lipase) | mdpi.comnih.gov |
The digestibility of the lipid matrix is a critical factor influencing the sustained release characteristics of oral formulations based on glyceryl monolinoleate. mdpi.comgoogle.com Glyceryl monolinoleate is a digestible lipid, and its breakdown by lipases in the gastrointestinal tract can lead to the erosion of the liquid crystalline matrix and subsequent drug release. researchgate.netnih.gov
The rate and extent of this digestion directly impact the drug release profile. A formulation that is rapidly digested will likely result in a faster drug release, whereas a formulation that is more resistant to digestion can provide a more prolonged release. nih.govoup.com For instance, in a comparative study, a formulation based on the less digestible lipid phytantriol (B1228177) exhibited a significantly longer time to reach maximum plasma concentration (Tmax) compared to a glyceryl monolinoleate-based formulation (33 hours versus 5 hours), highlighting the role of digestibility in sustaining drug release. nih.govoup.comdeepdyve.com
The process of lipolysis can lead to a transition in the liquid crystalline phase, for example, from a cubic phase to mixed micelles, which can accelerate drug release. researchgate.net Therefore, controlling the digestibility of the glyceryl monolinoleate formulation is a key strategy for modulating the duration of drug release. This can be achieved by modifying the formulation with additives that can protect the liquid crystalline structure from rapid enzymatic degradation. The interplay between the formulation's structure and its susceptibility to digestion is a determining factor for achieving a desired sustained-release profile in vivo. nih.govresearchgate.net
The following table presents a comparison of in-vivo performance of digestible (Glyceryl Monooleate - GMO) and less-digestible (Phytantriol - PHY) lipid-based formulations.
| Formulation Base | Model Drug | Tmax (hours) | Oral Bioavailability (%) | Key Finding | Reference(s) |
| Glyceryl Monooleate (GMO) | Cinnarizine (B98889) | 5 | 19 | Faster absorption and lower bioavailability compared to PHY formulation. | nih.govoup.comdeepdyve.com |
| Phytantriol (PHY) | Cinnarizine | 33 | 41 | Significantly prolonged absorption and higher bioavailability due to resistance to digestion. | nih.govoup.comdeepdyve.com |
Penetration Enhancement Across Biological Barriers (e.g., Skin, Mucosa)
Glyceryl monolinoleate is recognized for its ability to enhance the permeation of drugs across biological barriers such as the skin and mucous membranes. tandfonline.comnih.govresearchgate.net This property is attributed to its amphiphilic nature and its interaction with the components of these barriers. atamanchemicals.com
For transdermal drug delivery, glyceryl monooleate can act as a chemical penetration enhancer. It is believed to fluidize the lipids in the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function and increasing drug permeability. mdpi.comamericanpharmaceuticalreview.com This fluidization disrupts the highly ordered structure of the intercellular lipids, creating pathways for drugs to diffuse through more easily. americanpharmaceuticalreview.comscielo.br Studies have shown that glyceryl monooleate-containing formulations can significantly increase the flux of drugs across the skin. scielo.br For example, it has been demonstrated to improve skin permeability by facilitating the extraction of ceramides (B1148491) and enhancing lipid fluidity within the stratum corneum. mdpi.com
In the context of mucosal drug delivery (e.g., buccal, vaginal), glyceryl monolinoleate's mucoadhesive properties, stemming from its ability to form viscous liquid crystalline phases, play a crucial role. scielo.brmdpi.com This mucoadhesion increases the contact time of the formulation at the site of application, allowing for a longer period for drug absorption. scielo.br Furthermore, glyceryl monolinoleate and its derivatives can enhance the permeation of drugs across mucosal tissues. For instance, in combination with other excipients, it has been shown to increase the permeation of peptides across the buccal mucosa. mdpi.com The mechanism likely involves a temporary and reversible disruption of the mucosal barrier, facilitating the transport of drug molecules.
Analytical Methodologies for Complex System Analysis
Quantification of Glyceryl Monolinoleate in Complex Matrices (e.g., Formulations, Biological Samples)
The quantification of glyceryl monolinoleate in intricate matrices presents analytical challenges due to the presence of interfering substances. Advanced chromatographic and spectroscopic techniques are employed to achieve the necessary selectivity and sensitivity.
Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of lipids like glyceryl monolinoleate. researchgate.net This method offers high resolution and sensitivity, allowing for the separation and quantification of individual components within a complex mixture. For the analysis of glycerides, a derivatization step is often necessary to increase the volatility of the analytes. A common approach is silylation, where the free hydroxyl groups of glycerol (B35011), monoglycerides (B3428702), and diglycerides are converted to their trimethylsilyl (B98337) (TMS) ethers. researchgate.net
One validated GC method for the simultaneous determination of glycerol, methyl oleate (B1233923), monoglycerides (including α- and β-glyceryl monooleates), diglycerides, and triglycerides involves the use of two internal standards, n-hexadecane and cholesterol, to ensure accuracy. researchgate.net The separation can be achieved on a capillary column, and the components are identified and quantified by a flame ionization detector (FID) or a mass spectrometer. The use of MS provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
A typical GC-MS analysis of a derivatized sample containing glyceryl monolinoleate would involve programming the column temperature to effectively separate the different glycerides. The resulting chromatogram would show distinct peaks for the derivatized monoglycerides, diglycerides, and triglycerides, allowing for their individual quantification.
While direct spectrophotometric or spectrofluorimetric analysis of glyceryl monolinoleate is not common due to its lack of a strong chromophore or fluorophore, indirect methods can be developed. These methods often involve a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the concentration of the analyte.
For instance, an enzymatic assay coupled with spectrophotometry could be a viable approach. A similar methodology has been successfully applied for the determination of L-α-glycerylphosphorylcholine. peerj.com In a hypothetical application for glyceryl monolinoleate, a lipase (B570770) could be used to hydrolyze the ester bond, releasing glycerol and linoleic acid. The released glycerol could then be quantified using a coupled enzymatic reaction that leads to the formation of a colored product, which can be measured spectrophotometrically. peerj.com
The development of such a method would require careful optimization of various parameters, including enzyme concentration, reaction time, and pH, to ensure complete and specific hydrolysis of glyceryl monolinoleate.
Method Validation for Robustness and Accuracy
The validation of any analytical method is essential to ensure that it is suitable for its intended purpose. mdpi.compharmaguideline.com According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). pharmaguideline.comsrce.hr
For a GC method for glyceryl monolinoleate, validation would involve the following:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the glyceryl monolinoleate peak from other glycerides and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A high correlation coefficient (r² ≥ 0.996) indicates good linearity. researchgate.net
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. Recoveries in the range of 98-105% are generally considered acceptable. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). RSD values between 4.8% and 13.0% have been reported for the precision of a GC method for glycerides. researchgate.net
Below is a table summarizing the validation parameters for a hypothetical validated GC method for glyceryl monolinoleate analysis.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 99.5% |
| Precision (RSD) | ≤ 15% | 8.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
Characterization of Glyceryl Monolinoleate within Formulations
When glyceryl monolinoleate is used to form nanostructures, such as nanoparticles or cubosomes, their physical characterization becomes critical to understanding their in-vitro and in-vivo behavior.
The particle size and zeta potential are fundamental properties of nanoparticle formulations. Particle size influences the stability, drug release profile, and biological fate of the nanoparticles. The zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of their colloidal stability.
Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. The zeta potential is typically determined by electrophoretic light scattering.
The following table presents representative data for glyceryl monooleate-based nanoparticles, illustrating the influence of formulation components on particle size and zeta potential.
| Formulation Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Glyceryl Monooleate | 185.3 ± 2.1 | 0.18 ± 0.02 | -15.4 ± 1.2 |
| Glyceryl Monooleate / Chitosan (B1678972) | 210.6 ± 3.5 | 0.25 ± 0.03 | +28.7 ± 2.5 |
| Glyceryl Monooleate / Poloxamer 407 | 165.8 ± 1.9 | 0.15 ± 0.01 | -10.2 ± 0.9 |
The morphology and internal structure of glyceryl monolinoleate-based nanostructures are visualized using advanced microscopy techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Scanning Electron Microscopy (SEM).
Cryo-TEM allows for the observation of nanoparticles in their native, hydrated state by rapidly freezing the sample. thermofisher.comaimspress.comresearchgate.netnanoimagingservices.comresearchgate.net This technique is invaluable for revealing the detailed internal structure of lipid-based nanoparticles, such as the bicontinuous cubic phases of cubosomes. researchgate.net Cryo-TEM images can show the intricate network of water channels within the lipid bilayer, providing insights into the drug-loading capacity and release mechanisms. researchgate.net
SEM provides high-resolution images of the surface morphology of nanoparticles. For SEM analysis, the sample is typically dried and coated with a conductive material. SEM images can reveal the shape, size distribution, and surface texture of the nanoparticles.
These imaging techniques are complementary and provide a comprehensive understanding of the physical characteristics of glyceryl monolinoleate formulations at the nanoscale.
Thermal Analysis (e.g., DSC)
Thermal analysis techniques are crucial for characterizing the physicochemical properties of complex systems, providing insights into phase transitions, stability, and intermolecular interactions. Differential Scanning Calorimetry (DSC) is a particularly valuable thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of various thermal events, such as melting, crystallization, and glass transitions.
In the context of Glyceryl monolinoleate, a monoacylglycerol derived from linoleic acid, thermal analysis can elucidate its behavior under varying temperature conditions. While detailed DSC thermograms specifically for pure Glyceryl monolinoleate are not extensively available in the public domain, analysis of the closely related compound, Glyceryl monooleate (GMO), provides valuable comparative insights into the thermal properties of monoglycerides.
Research Findings from Differential Scanning Calorimetry
DSC analysis of Glyceryl monooleate reveals distinct thermal transitions. A typical DSC thermogram for GMO shows a prominent endothermic peak in the heating cycle, which corresponds to the melting of the lipid. Research has shown this melting transition to occur in a range of 20°C to 40°C, with a mean peak temperature often cited at approximately 31°C. This transition represents the change from a solid, crystalline state to a liquid state.
Upon cooling, an exothermic peak is observed, which signifies the crystallization of the compound from its molten state. The temperature at which this occurs is the crystallization temperature. For some monoglycerides, an exothermic peak can appear at around -5°C, which may correspond to the crystallization event.
The thermal behavior of Glyceryl monolinoleate is expected to be influenced by its two double bonds in the linoleic acid chain, which would likely result in a lower melting point compared to its saturated and monounsaturated counterparts due to the increased degree of unsaturation. This is consistent with general observations of fatty acid derivatives, where increased unsaturation leads to lower melting points.
The table below summarizes typical thermal transition data that can be obtained from DSC analysis for a monoglyceride like Glyceryl monooleate, which serves as a proxy for understanding the potential thermal behavior of Glyceryl monolinoleate.
Interactive Data Table of Thermal Properties
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Transition Type |
| Melting | 20 - 40 | ~31 | Endothermic |
| Crystallization | Not specified | ~ -5 | Exothermic |
The enthalpy of these transitions, which is the total heat absorbed or released during the phase change, can also be calculated from the area under the DSC peaks. This value provides quantitative information about the energy involved in the transition and can be indicative of the degree of crystallinity of the material.
It is important to note that the thermal properties of Glyceryl monolinoleate can be significantly influenced by the presence of impurities, its polymorphic form, and the experimental conditions of the DSC analysis, such as the heating and cooling rates.
Preclinical and in Vivo Research Models
Pharmacokinetic and Pharmacodynamic Evaluations
Bioavailability Studies in Animal Models (e.g., Rats, Beagle Dogs)
The oral bioavailability of drugs formulated with glyceryl monolinoleate-based systems has been assessed in several animal models, demonstrating its potential to enhance the absorption of poorly water-soluble compounds.
In a study involving beagle dogs , a formulation of simvastatin (B1681759) within glyceryl monooleate (GMO)/poloxamer 407 cubic nanoparticles resulted in sustained plasma levels of the drug for over 12 hours. nih.gov The relative oral bioavailability of simvastatin from these cubic nanoparticles was found to be 241% compared to simvastatin crystal powder, an enhancement attributed to facilitated absorption by the lipids in the formulation rather than improved drug release. nih.gov
Similarly, when cyclosporine A (CyA), a drug with poor oral bioavailability, was encapsulated in glyceryl monooleate/poloxamer 407 cubic nanoparticles, its absorption was significantly improved in beagle dogs compared to a commercial microemulsion formulation (Neoral®). researchgate.netnih.govtandfonline.comresearchgate.net The study reported a higher maximum plasma concentration (Cmax) and a greater area under the curve (AUC), with the relative oral bioavailability of the CyA cubic nanoparticles reaching approximately 178% of the commercial formulation. researchgate.netnih.govtandfonline.comresearchgate.net This enhancement is thought to be due to the facilitated absorption provided by the cubic nanoparticles. researchgate.netresearchgate.net
In rats , the oral bioavailability of cinnarizine (B98889) was significantly increased when formulated with a phytantriol (B1228177) (PHY) and glyceryl monooleate (GMO) liquid crystalline system. researchgate.net Specifically, the bioavailability was 41% for the PHY formulation compared to 19% for the GMO formulation and only 6% for an aqueous suspension. researchgate.net Another study in rats investigated a novel copolymer, chitosan (B1678972) graft glyceryl monooleate (CS-GO), as a carrier for the peroral delivery of enoxaparin. nih.gov This formulation demonstrated significantly enhanced oral absorption of enoxaparin compared to a chitosan-based system, which was attributed to improved mucoadhesion and cellular transport. nih.gov
Interactive Table: Bioavailability Studies of Glyceryl Monolinoleate Formulations
| Animal Model | Drug | Formulation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Beagle Dogs | Simvastatin | Glyceryl monooleate/poloxamer 407 cubic nanoparticles | Relative bioavailability of 241% compared to crystal powder. nih.gov | nih.gov |
| Beagle Dogs | Cyclosporine A | Glyceryl monooleate/poloxamer 407 cubic nanoparticles | Relative bioavailability of ~178% compared to Neoral®. researchgate.netnih.govtandfonline.comresearchgate.net | researchgate.netnih.govtandfonline.comresearchgate.net |
| Rats | Cinnarizine | Phytantriol/glyceryl monooleate liquid crystalline system | Bioavailability of 41% (PHY/GMO) vs. 19% (GMO alone) and 6% (aqueous suspension). researchgate.net | researchgate.net |
| Rats | Enoxaparin | Chitosan graft glyceryl monooleate (CS-GO) nanocomplexes | Significantly enhanced oral absorption compared to chitosan-based systems. nih.gov | nih.gov |
Gastrointestinal Transit Assessment (e.g., X-ray Micro-CT Imaging)
The movement and retention of glyceryl monolinoleate-based formulations within the gastrointestinal (GI) tract have been investigated using advanced imaging techniques to understand their influence on drug absorption.
Non-invasive X-ray micro-computed tomography (micro-CT) imaging has been employed to assess the gastric retention of lipid-based liquid crystalline systems. nih.gov In a study comparing digestible glyceryl monooleate (GMO) with non-digestible phytantriol (PHY), it was found that increasing the proportion of PHY in the formulation led to greater gastric retention. nih.gov For instance, a formulation with 85% w/w PHY showed 68 ± 4% of its intensity remaining in the stomach after 8 hours, compared to 26 ± 9% for a formulation with 60% w/w PHY. nih.gov Interestingly, a combination of 30% w/w PHY in GMO provided the highest bioavailability for the model drug cinnarizine, suggesting that a balance between gastric retention and digestibility is crucial for optimizing sustained drug absorption. nih.gov This research highlights the utility of X-ray micro-CT in dynamically evaluating the GI transit of these oral drug delivery systems. nih.gov
Therapeutic Efficacy in Disease Models (e.g., Pulmonary Thromboembolism, Arthritis, Otitis Externa)
Glyceryl monolinoleate-based formulations have been evaluated for their therapeutic potential in various animal models of disease.
Pulmonary Thromboembolism: In a mouse model of pulmonary thromboembolism, a nanocomplex composed of chitosan graft glyceryl monooleate (CS-GO) and enoxaparin demonstrated significant therapeutic efficacy. nih.gov The formulation achieved a pulmonary thromboembolism inhibition percentage of 47.1%, highlighting its potential as an oral delivery system for anticoagulants. nih.gov
Arthritis: While direct studies on glyceryl monolinoleate for arthritis treatment are limited, animal models are crucial for evaluating potential anti-arthritic drugs. ismni.org Commonly used models that mimic aspects of human rheumatoid arthritis include rat adjuvant arthritis, and collagen-induced arthritis in both rats and mice. ismni.orgnih.govd-nb.inforeumatologiaclinica.org These models are characterized by polyarticular inflammation, bone resorption, and cartilage destruction, providing a platform to test the efficacy of new therapeutic agents. ismni.org
Otitis Externa: Glyceryl monolinoleate is a component in some formulations for the treatment of otitis externa, an inflammatory condition of the external ear canal common in animals like dogs. medkoo.comnih.govmsdvetmanual.com The management of otitis externa often involves topical therapies that include anti-inflammatory and antimicrobial agents to reduce swelling, pain, and infection. msdvetmanual.comvettimes.com
Cellular Interaction Studies in Complex Biological Systems (e.g., Cochlear Distribution)
The interaction of glyceryl monolinoleate-based nanoparticles with complex biological systems has been explored, particularly in the context of inner ear drug delivery.
Studies have investigated the impact of the surface charge of glyceryl monooleate-based nanoparticles on their permeability across the round window membrane and their subsequent distribution within the cochlea. tandfonline.comresearchgate.net It was found that positively charged nanoparticles, modified with lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), exhibited greater permeability of the round window membrane and a broader distribution throughout the cochlea. tandfonline.comresearchgate.netresearchgate.net This enhanced distribution is believed to be due to more efficient cellular uptake. tandfonline.comresearchgate.netresearchgate.net These findings suggest that modifying the surface properties of glyceryl monolinoleate nanoparticles can be a strategy to optimize drug delivery to the inner ear for treating conditions like hearing loss. tandfonline.comunipi.it
Future Directions and Emerging Research Avenues
Development of Novel Glyceryl Monolinoleate Derivatives and Hybrids
The development of new derivatives and hybrids of glyceryl monolinoleate is a promising avenue for enhancing its functionality and expanding its applications. datainsightsmarket.com Researchers are exploring the synthesis of novel analogs to improve properties such as stability, drug loading capacity, and controlled release profiles. One area of focus is the creation of hybrid nanoparticles. For instance, a study on the combination of glyceryl monooleate with sucrose (B13894) acetate (B1210297) isobutyrate (SAIB) aimed to enhance the bioavailability of poorly water-soluble drugs like rivaroxaban. tandfonline.com This approach leverages the unique properties of each component to create a more effective drug delivery system.
Another innovative approach involves the synthesis of glyceryl monooleate through novel methods to achieve higher purity and yield. A recent study detailed a new esterification method using self-made sodium oleate (B1233923) and 3-chloro-1,2-propanediol (B139630), which resulted in a high yield of glyceryl monooleate. jst.go.jp Such advancements in synthesis can pave the way for the development of derivatives with tailored characteristics. The exploration of polyglycerol fatty acid esters (PGFEs), which are structurally related to glyceryl monolinoleate, also offers insights into creating derivatives with a wide range of Hydrophilic-Lipophilic Balance (HLB) values, making them suitable for various emulsion types. mdpi.com
Integration with Advanced Smart/Responsive Drug Delivery Systems
A significant area of future research lies in the integration of glyceryl monolinoleate into smart or responsive drug delivery systems. These systems are designed to release their payload in response to specific physiological or external stimuli, such as pH, temperature, or the presence of certain enzymes. Nanostructured liquid crystals composed of glyceryl monooleate have been investigated as an infection-responsive delivery system. databridgemarketresearch.comindustryarc.com For example, a study demonstrated the potential of these liquid crystals for the combined delivery of an enzyme (alginate lyase) and an antibiotic (gentamicin) to treat Pseudomonas biofilms, with release triggered by the infection itself. databridgemarketresearch.comindustryarc.com
The ability of glyceryl monooleate to form various liquid crystalline phases, such as cubosomes, makes it an ideal candidate for these advanced systems. industryarc.com These structures can encapsulate and protect therapeutic agents, releasing them in a controlled manner. Research has shown that glyceryl monooleate-based nanostructures can be designed to be stable under different pH and temperature conditions, which is crucial for their performance in the physiological environment. mdpi.com The development of these responsive systems holds great promise for targeted therapies with improved efficacy and reduced side effects.
Exploration in New Therapeutic Modalities and Biomedical Engineering
The unique properties of glyceryl monolinoleate are being explored for applications in new therapeutic modalities and various fields of biomedical engineering. Its biocompatibility and ability to interact with cell membranes make it a valuable component in the development of novel treatment strategies. nih.gov For instance, research has shown that in the presence of monoolein (B16389) (a form of glyceryl monooleate), the penetration of the chemotherapy drug cisplatin (B142131) can be significantly increased. mpbio.com
In biomedical engineering, glyceryl monolinoleate's ability to form stable structures is being leveraged for applications such as tissue engineering and as a component in medical devices. Its role as a lubricant and wetting agent in cosmetics and skincare products also suggests its potential for similar applications in biomedical contexts, for example, in the development of biocompatible coatings or as a component in artificial tissues. datastringconsulting.com The ongoing exploration of its use in functional foods and nutraceuticals further highlights the expanding scope of its application in promoting health and well-being. datainsightsmarket.com
Computational Modeling and Simulation of Glyceryl Monolinoleate Systems
Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of complex systems at the molecular level. In the context of glyceryl monolinoleate, these techniques can provide valuable insights into the formation of its various liquid crystalline phases, its interaction with drug molecules, and its behavior in biological environments.
Molecular dynamics simulations can be used to study the self-assembly process of glyceryl monolinoleate in water, revealing the intricate details of how it forms structures like cubosomes and hexasomes. This understanding is crucial for designing drug delivery systems with optimal drug loading and release characteristics. Furthermore, computational models can help in predicting how different drug molecules will be encapsulated within these structures and how they will be released in response to various stimuli. Theoretical studies can also aid in understanding the conversion reactions of related compounds, providing a basis for optimizing the synthesis of glyceryl monooleate and its derivatives. jst.go.jp
Standardization of Characterization and In Vitro/In Vivo Correlation Studies
To ensure the reliable and reproducible performance of glyceryl monolinoleate-based formulations, the standardization of characterization methods is essential. This includes the development of consistent protocols for assessing key physicochemical properties such as particle size, polydispersity index, zeta potential, and drug encapsulation efficiency. tandfonline.com Techniques like low-field nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) have been used to analyze moisture distribution and structural changes in glyceryl monooleate-containing systems, providing detailed insights into their stability and performance. mdpi.com
A critical area for future research is the establishment of strong in vitro/in vivo correlations (IVIVC). IVIVC studies aim to link the in vitro dissolution or release profile of a drug from its formulation to its in vivo pharmacokinetic performance. For oral drug delivery systems based on glyceryl monooleate, establishing such correlations is crucial for predicting their in vivo behavior and accelerating the development process. nih.gov Studies have investigated the oral bioavailability of drugs formulated with glyceryl monooleate nanoparticles, and further research is needed to fully understand the mechanisms of absorption and to develop predictive in vitro models. tandfonline.comnih.gov The development of standardized in vitro tests that can accurately mimic the in vivo conditions will be a significant step forward in the rational design of glyceryl monooleate-based drug delivery systems.
Q & A
Basic Research Questions
Q. What are the standard pharmacopeial methods for identifying Glyceryl monolinoleate and quantifying its mono-, di-, and triglyceride components?
- Methodology :
- Identification : Use thin-layer chromatography (TLC) with a methylene chloride solution (0.05 g/mL) and rhodamine B spray reagent (0.02 g in 0.2 L alcohol) for visualization .
- Quantification : High-performance liquid chromatography (HPLC) with a Shodex GPC KF-802 column (THF eluent, 1.0 mL/min flow rate, RI detector) resolves mono-, di-, and triglycerides. Sample preparation involves dissolving 40 mg/mL in THF .
- Composition Limits : Pharmacopeial standards specify monoglycerides (32–52%), diglycerides (40–55%), and triglycerides (5–20%) by weight .
Q. How is the compositional variability of Glyceryl monolinoleate addressed in pharmacopeial standards?
- Methodology :
- Standards permit compositional flexibility due to its natural derivation from partial glycerolysis of vegetable oils. Batch-to-batch variability is managed by setting percentage ranges for mono-, di-, and triglycerides. Antioxidants may be added to stabilize the mixture .
- Analytical protocols require validation of monoglyceride content using the HPLC method above, ensuring compliance with monograph specifications .
Q. What chromatographic techniques are recommended for separating Glyceryl monolinoleate from related glycerides?
- Methodology :
- Gel Permeation Chromatography (GPC) : Use dual Shodex GPC KF-802 columns (8.0 mm × 300 mm) with THF eluent at 40°C. This setup resolves glyceryl trilinoleate (peak 1), dilinoleate (peak 2), and monolinoleate (peak 3) within 25 minutes .
- Quality Control : Calibrate with reference standards (e.g., USP Glyceryl monolinoleate) to confirm retention times and peak purity .
Advanced Research Questions
Q. How do positional isomers (1- vs. 2-monolinolein) of Glyceryl monolinoleate affect its biological activity?
- Methodology :
- Receptor Binding Assays : Compare EC50 values using [³H]-flumazenil displacement in GABAA receptor models. 1-Monolinolein shows higher affinity (EC50: 0.6181 mg/mL) than 2-monolinolein (EC50: 0.6498 mg/mL) .
- Isomer Preparation : Synthesize isomers via regioselective enzymatic hydrolysis or chemical esterification, followed by purification using preparative HPLC .
Q. How can researchers resolve contradictions in pharmacopeial monographs for Glyceryl monolinoleate?
- Methodology :
- Errata Analysis : Cross-reference updated monographs. For example, the 2006 NF erratum corrected the TLC test solution concentration from "0.05 mg/mL" to "0.05 g/mL" and adjusted the rhodamine B reagent preparation .
- Method Validation : Replicate disputed protocols (e.g., TLC vs. HPLC) using USP reference standards to identify methodological sensitivities .
Q. How can HPLC parameters be optimized to resolve Glyceryl monolinoleate’s complex glyceride mixture?
- Methodology :
- Column Selection : Use polar-embedded columns (e.g., C18 with end-capping) for better resolution of mono-/di-glycerides.
- Gradient Elution : Implement a THF/acetonitrile gradient (e.g., 70:30 to 90:10 over 20 minutes) to separate isomers .
- Temperature Effects : Elevate column temperature to 50°C to reduce viscosity and improve peak symmetry .
Q. What in vitro models are suitable for studying Glyceryl monolinoleate’s interaction with neurotransmitter receptors?
- Methodology :
- Radioligand Displacement : Use [³H]-flumazenil in cortical membrane preparations to assess GABAA receptor binding. Normalize data to positive controls (e.g., diazepam) .
- Isomer-Specific Activity : Compare 1- and 2-monolinolein using patch-clamp electrophysiology to measure chloride ion flux changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
